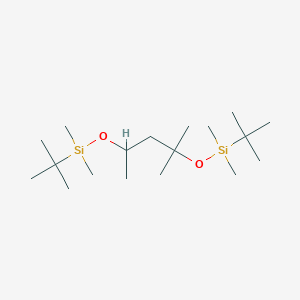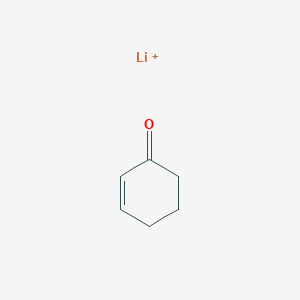![molecular formula C39H34N2O4 B15163848 Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]- CAS No. 195050-52-3](/img/structure/B15163848.png)
Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]- is a complex organic compound with a unique structure that combines cyclohexane, carboxylic acid, and quinoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Attachment of the Methoxy Group: The quinoline derivative is then reacted with methanol in the presence of a strong acid to introduce the methoxy group.
Formation of the Phenyl Derivative: The phenyl derivative is synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling of the Quinoline and Phenyl Derivatives: The quinoline and phenyl derivatives are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Cyclohexanecarboxylic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential as an anticancer agent and as a drug delivery vehicle.
Industry: Used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer research, where enzyme inhibitors can block the proliferation of cancer cells.
Fluorescent Probing: The quinoline moiety can act as a fluorescent probe, allowing for the visualization of biological processes in real-time.
Drug Delivery: The compound can be used to encapsulate and deliver drugs to specific tissues, enhancing their efficacy and reducing side effects.
Comparaison Avec Des Composés Similaires
Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]- can be compared with other similar compounds to highlight its uniqueness:
Cyclohexanecarboxylic Acid: A simpler compound with a single carboxylic acid group, used as a precursor in the synthesis of more complex molecules.
Quinoline Derivatives: Compounds with a quinoline moiety, used in the development of antimalarial drugs and fluorescent probes.
Phenyl Derivatives: Compounds with a phenyl group, used in the synthesis of polymers and as intermediates in organic synthesis.
The unique combination of cyclohexane, carboxylic acid, and quinoline moieties in Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]- makes it a versatile compound with a wide range of applications in scientific research and industry.
Propriétés
Numéro CAS |
195050-52-3 |
|---|---|
Formule moléculaire |
C39H34N2O4 |
Poids moléculaire |
594.7 g/mol |
Nom IUPAC |
4,4-bis[4-(quinolin-2-ylmethoxy)phenyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C39H34N2O4/c42-38(43)29-21-23-39(24-22-29,30-11-17-34(18-12-30)44-25-32-15-9-27-5-1-3-7-36(27)40-32)31-13-19-35(20-14-31)45-26-33-16-10-28-6-2-4-8-37(28)41-33/h1-20,29H,21-26H2,(H,42,43) |
Clé InChI |
PLWDMROUDGYHRO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C(=O)O)(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=C(C=C5)OCC6=NC7=CC=CC=C7C=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


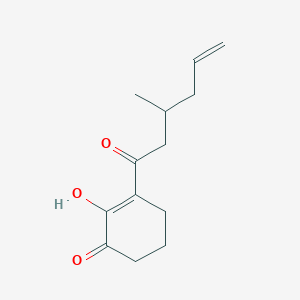

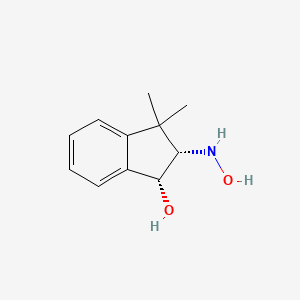
![N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide](/img/structure/B15163808.png)
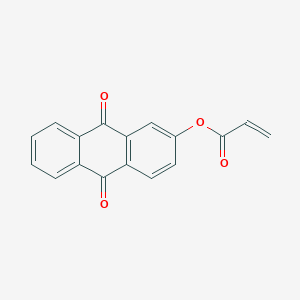
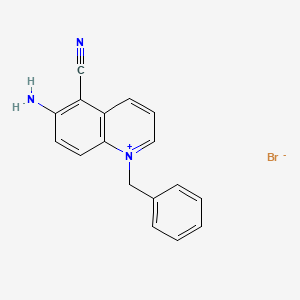
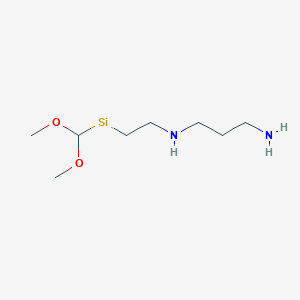
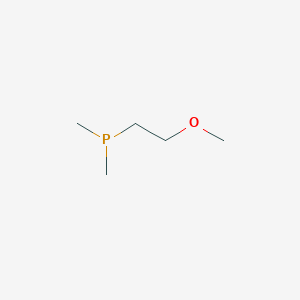
![5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione](/img/structure/B15163832.png)
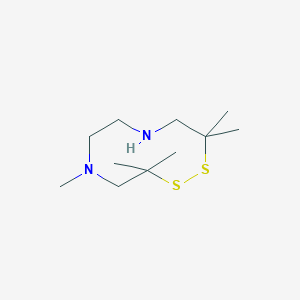
![Dimethyl 3H-spiro[thiirane-2,9'-xanthene]-3,3-dicarboxylate](/img/structure/B15163838.png)
